Compound Description: This compound was synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone. It exhibits 1.5-fold higher antioxidant ability than butylated hydroxytoluene (BHT), as determined by a Ferric Reducing Antioxidant Power (FRAP) assay. []
Compound Description: The crystal structure of this molecule reveals a central 1,2,4-triazole ring with various substituents, including a chloro-substituted benzene ring, a methylsulfanyl-substituted benzene ring, and a phenyl ring. The crystal structure is characterized by intermolecular N—H⋯N and weak C—H⋯O hydrogen bonds. []
Compound Description: This compound is an active pharmaceutical ingredient (API) formulated as a 1% injection solution. A highly sensitive and selective HPLC-DAD method was developed for its determination. []
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. Notably, compound D-III exhibited the highest percentage of protection (80% at 20 mg/kg) against PTZ-induced convulsions. []
Compound Description: This compound was studied using X-ray diffraction and DFT calculations to elucidate its molecular structure. It exhibits weak intermolecular C—O···π interactions and several D—H···A and D—H···π hydrogen bonds. []
Compound Description: The crystal structure of this molecule, determined by X-ray diffraction, reveals a central triazole ring with phenyl, chlorophenyl, and nitrophenyl substituents. It forms an "extended" conformation and exhibits various intermolecular interactions, including N—H⋯N hydrogen bonds and C—H⋯O and C—H⋯π interactions. []
Compound Description: This series of compounds was synthesized and evaluated for their in vitro antibacterial, antifungal, and anti-tuberculosis activity. []
Compound Description: This compound was synthesized with a maximum yield of 91% and its structure validated through spectroscopic techniques. It did not display significant α-glucosidase inhibitory potential. []
Compound Description: This compound is the proposed structure of a metabolite derived from morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. It is formed through methylation by N-methyltransferase. []
Compound Description: This compound was synthesized from the corresponding 1,2,4-triazole-3-thione through reaction with chloroacetic acid and subsequent esterification. It was used as a ligand to form a Hg(II) complex. []
Compound Description: This series of compounds was synthesized by condensing 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. The structures of these compounds were confirmed using various spectroscopic techniques. All compounds were screened for their in vitro antibacterial, antifungal, and anti-tuberculosis activities. []
Compound Description: This series of compounds, characterized by a coumarin-1,2,4-triazole hybrid structure, was synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones. []
Compound Description: This series of compounds was synthesized and screened for anticancer activity against 60 cancer cell lines. Several derivatives, particularly those with chlorine substitutions on the benzyl group (compounds 6a-c, 6e,f), exhibited promising activity against melanoma. Compound 6a and 6g also showed activity against breast cancer. []
Compound Description: This compound is an active pharmaceutical ingredient (API). A sensitive and selective HPLC method was developed to determine the presence of intermediates and technological contaminants in its bulk drug form. []
Compound Description: These compounds were synthesized and characterized, and their potential biological activities were assessed using the PASS online tool. The results indicated that these compounds might exhibit antimicrobial properties. []
Compound Description: This complex was used for the solid-phase extraction and preconcentration of gold and palladium ions prior to their determination by flame atomic absorption spectrometry. []
Compound Description: This series of compounds was synthesized by condensing 6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl-2-(4-(substitutedbenzylideneamino)-5-(pyridin-4yl)-3-thio)acetamido-1,2,4-triazoles with chloroacetyl chloride in the presence of trimethylamine. They were screened for antibacterial activity against S.aureus, E.coli, P.vulgaris, and K. pneumoniae. []
Compound Description: This compound selectively activates the olfactory receptor AcerOr2 in Apis cerana cerana. []
25. N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide []
Compound Description: These compounds, derived from 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibited potent antioxidant activity, with approximately 1.4 times greater radical scavenging ability than ascorbic acid in a DPPH assay. []
Compound Description: This 1,2,4-triazole derivative, also synthesized from 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrated potent cytotoxicity against the human glioblastoma U-87 cell line in an MTT assay. []
Compound Description: These compounds served as precursors for synthesizing various 1,2,4-triazole derivatives, including those containing thiadiazole moieties, which were subsequently evaluated for their antimicrobial properties. []
Compound Description: This series of indole derivatives, designed as potential anticancer agents, incorporate either a 1,3,4-thiadiazole or a 4H-1,2,4-triazol-4-amine moiety. Compound 10b, a thiadiazole derivative, showed the most potent activity against both A549 and K562 cell lines (IC50 = 12.0 nM and 10 nM, respectively). []
30. N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide []
Compound Description: These 1,2,4-triazole-based hydrazones were identified as potent inhibitors of melanoma, breast, and pancreatic cancer cell growth in 3D cell cultures. They exhibited significant inhibitory effects on cell proliferation. []
Compound Description: This compound, derived from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, demonstrated promising antimetastatic potential by effectively inhibiting the migration of melanoma, breast, and pancreatic cancer cells. []
Compound Description: This series of azinane triazole-based derivatives were synthesized and evaluated for their inhibitory activity against various enzymes. Compounds 12d and 12m, bearing methyl phenyl and methyl phenyl substituents, respectively, exhibited the most potent inhibitory activity against AChE, α-glucosidase, urease, and BChE. []
Compound Description: This series of novel 1,2,4-triazole derivatives was synthesized and evaluated for their anticancer activity against human lung cancer (A549) and mouse embryo fibroblast (NIH/3T3) cell lines. Compounds 5f, 5g, and 5h demonstrated significant cytotoxicity and induced apoptosis in cancer cells, with minimal effects on caspase-3 activity but moderate MMP-9 inhibition. Compound 5f, N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, exhibited the most potent and selective cytotoxicity with the highest MMP-9 inhibition. []
Compound Description: This compound, part of a series of novel acefylline-derived 1,2,4-triazole hybrids, exhibited significant anticancer activity against A549 lung and MCF-7 breast cancer cell lines. It demonstrated an IC50 value of 1.25 ± 1.36 μM against A549 cells, indicating potent inhibition of cancer cell proliferation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.